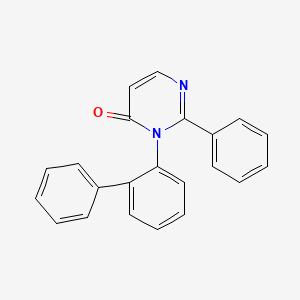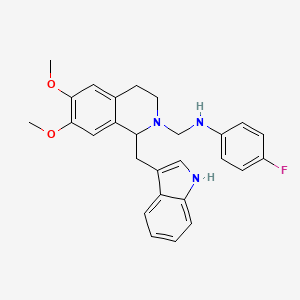
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as methoxy, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the aromatic rings.
Scientific Research Applications
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring with the imidazole ring, offering different chemical properties.
Thiazole: Similar to imidazole but with a sulfur atom replacing one of the nitrogen atoms.
Uniqueness
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- stands out due to its complex structure, which includes multiple aromatic rings and diverse functional groups. This complexity provides a higher degree of chemical reactivity and versatility in various applications compared to simpler imidazole derivatives.
Properties
CAS No. |
83495-07-2 |
|---|---|
Molecular Formula |
C25H21N3O6 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C25H21N3O6/c1-32-21-12-9-16(14-23(21)34-3)13-19-25(29)27(24(26-19)17-7-5-4-6-8-17)20-11-10-18(28(30)31)15-22(20)33-2/h4-15H,1-3H3/b19-13- |
InChI Key |
REEAHGKEXRBICL-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)













